Raloxifene Bismethyl Ether

概述

描述

Synthesis Analysis

The synthesis of Raloxifene and its derivatives involves complex organic reactions aimed at selectively modifying the estrogen receptor binding profile of the compound. While specific methods for the synthesis of Raloxifene Bismethyl Ether were not directly mentioned, Raloxifene itself is synthesized through several key reactions, including etherification processes, which might be relevant for producing bismethyl ether derivatives. A literature review on ether synthesis highlights various protocols such as Williamson ether synthesis and the Mitsunobu reaction, which could be applicable for creating specific ether functionalities in Raloxifene derivatives (Mandal et al., 2016).

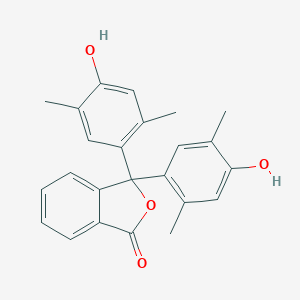

Molecular Structure Analysis

Raloxifene's molecular structure is characterized by its ability to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the target tissue. This duality is a key feature of SERMs. The presence of ether groups in Raloxifene derivatives could influence their hydrophilicity, hydrogen bonding capacity, and overall molecular interaction with estrogen receptors. Analysis of ether- and alcohol-functionalized ionic liquids suggests that such modifications can significantly impact a molecule's physicochemical properties, which might be extrapolated to understand the structural implications of bismethyl ether modifications on Raloxifene (Tang et al., 2012).

Chemical Reactions and Properties

Raloxifene undergoes various chemical reactions that define its pharmacokinetic and pharmacodynamic profiles, such as absorption, metabolism, and excretion. The introduction of bismethyl ether groups could alter these characteristics by affecting the molecule's solubility, stability, and interaction with metabolic enzymes. The general behavior of ethers in biological systems, as highlighted in studies on ether-functionalized ionic liquids, provides insights into potential modifications in the chemical properties and reactivity of Raloxifene derivatives (Tang et al., 2012).

Physical Properties Analysis

The physical properties of Raloxifene, such as its melting point, solubility in various solvents, and crystalline form, are crucial for its formulation and therapeutic efficacy. Modifying the molecule to include bismethyl ether groups could lead to changes in these properties, potentially affecting its bioavailability and dosage forms. Studies on the physicochemical properties of ether- and alcohol-functionalized ionic liquids can offer a foundation for predicting how such modifications might influence the physical characteristics of Raloxifene derivatives (Tang et al., 2012).

Chemical Properties Analysis

The chemical properties of Raloxifene, including its reactivity, stability under physiological conditions, and interactions with biological targets, are determined by its chemical structure. Alterations such as the addition of bismethyl ether groups could modify its interaction with estrogen receptors, potentially enhancing or diminishing its therapeutic effects. The review of ether synthesis advancements provides a context for understanding how changes in ether groups could affect the chemical behavior and therapeutic potential of Raloxifene derivatives (Mandal et al., 2016).

科学研究应用

骨质疏松症治疗:对雷洛昔芬的修饰(如 Raloxifene Bismethyl Ether)增强了其生物活性,显示出治疗绝经后骨质疏松症的潜力 (Grese 等,1997 年).

子宫重量反应:接触雌二醇时,雷洛昔芬不会阻止子宫重量增加。然而,当与某些化学物质结合时,它可以阻止这种效应 (Al-Jamal & Dubin,2000 年).

子宫肌瘤:将雷洛昔芬与 GnRH 类似物结合使用,可使绝经前妇女的子宫肌瘤体积明显减小 (Palomba 等,2002 年).

认知和更年期症状:雷洛昔芬可能改善绝经期妇女的认知能力,但对焦虑、抑郁、睡眠、性功能、血管舒缩症状没有显着影响,并且可能加重月经症状 (Yang、Yu,& Zhang,2013 年).

心血管和乳腺癌风险:对于有重大冠状动脉事件风险的绝经后妇女,雷洛昔芬可能会降低冠状动脉事件和浸润性乳腺癌的风险 (Mosca 等,2001 年).

降低乳腺癌风险:对患有骨质疏松症的绝经后妇女持续治疗雷洛昔芬可降低乳腺癌的风险,可能是通过预防新癌症或抑制亚临床肿瘤 (Cauley 等,2004 年).

骨吸收:雷洛昔芬通过不同的途径减少破骨细胞的形成并抑制体外骨吸收 (Taranta 等,2002 年).

选择性雌激素受体调节剂 (SERMs):雷洛昔芬等 SERMs 是治疗乳腺癌、骨质疏松症和绝经后症状的有效方法。雷洛昔芬是最广泛使用的 SERMs 之一 (An,2016 年).

未来方向

While specific future directions for Raloxifene Bismethyl Ether were not found, Raloxifene, the parent compound, is used to treat osteoporosis in postmenopausal women and to lower chances of having invasive breast cancer in postmenopausal women with osteoporosis or at high risk of having invasive breast cancer . This suggests potential areas of future research and application for Raloxifene Bismethyl Ether.

属性

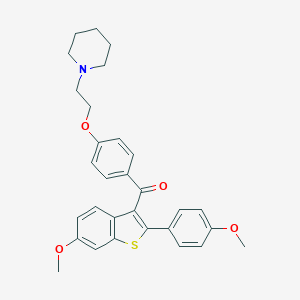

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444581 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raloxifene Bismethyl Ether | |

CAS RN |

84541-38-8 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)

![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)